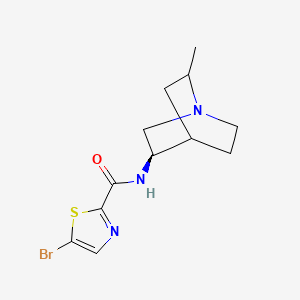
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide is a complex organic compound with the molecular formula C₁₂H₁₆BrN₃OS This compound is notable for its unique structure, which includes a bromine atom, a thiazole ring, and a quinuclidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the quinuclidine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the purification of the final product to meet industry standards.
化学反应分析
Types of Reactions
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide has been explored for its potential in several scientific research areas:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Researchers are exploring its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound’s properties may make it useful in various industrial applications, such as the development of new materials or chemical processes.
作用机制
The mechanism by which 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The quinuclidine moiety may play a crucial role in binding to these targets, while the thiazole ring and bromine atom contribute to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxylate
- 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxylamide
Uniqueness
Compared to similar compounds, 5-Bromo-N-((3R)-6-methylquinuclidin-3-yl)thiazole-2-carboxamide stands out due to its specific combination of functional groups and structural features
属性
分子式 |
C12H16BrN3OS |
|---|---|
分子量 |
330.25 g/mol |
IUPAC 名称 |
5-bromo-N-[(3R)-6-methyl-1-azabicyclo[2.2.2]octan-3-yl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C12H16BrN3OS/c1-7-4-8-2-3-16(7)6-9(8)15-11(17)12-14-5-10(13)18-12/h5,7-9H,2-4,6H2,1H3,(H,15,17)/t7?,8?,9-/m0/s1 |
InChI 键 |
UOIWZARZEXBMDM-HACHORDNSA-N |
手性 SMILES |
CC1CC2CCN1C[C@@H]2NC(=O)C3=NC=C(S3)Br |
规范 SMILES |
CC1CC2CCN1CC2NC(=O)C3=NC=C(S3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)

![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)

![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)



![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)


![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)
